N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine
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Overview
Description
N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine is a complex organic compound featuring a tetrazole ring, an oxane ring, and several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of nitriles with azides under acidic conditions to form the tetrazole ring . The oxane ring can be synthesized through the cyclization of diols or haloalcohols under basic conditions . The final step involves the coupling of the tetrazole and oxane rings, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity . The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in gene expression and protein function .
Comparison with Similar Compounds
Similar Compounds
Tetrazole-based Compounds: Such as 1-(1H-tetrazol-5-yl)-3-methylbenzene.
Oxane-based Compounds: Such as 2,2-dimethyl-4-oxanamine.
Uniqueness
N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine is unique due to its combination of a tetrazole ring and an oxane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
307344-28-1 |
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Molecular Formula |
C16H23N5O |
Molecular Weight |
301.39 g/mol |
IUPAC Name |
N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine |
InChI |
InChI=1S/C16H23N5O/c1-12-7-5-6-8-13(12)21-14(18-19-20-21)16(17-4)9-10-22-15(2,3)11-16/h5-8,17H,9-11H2,1-4H3 |
InChI Key |
QQCALNKNJVMBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3(CCOC(C3)(C)C)NC |
solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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